molecular formula C23H26FN3O3S B2734234 N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-97-0

N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2734234
CAS RN: 851717-97-0
M. Wt: 443.54
InChI Key: GOZBZVDDEGXDIG-UHFFFAOYSA-N
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Description

N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O3S and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformations and Self-association in Solution

The structural investigation of similar sulfonamide derivatives, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, demonstrates their ability to form cyclic dimers and chain associates via hydrogen bonding in solution and crystal states, respectively. These findings, derived from IR spectroscopy and quantum chemical methods, highlight the compound's potential for forming structured molecular assemblies, which could be relevant for designing drug delivery systems or molecular sensors (Sterkhova, Moskalik, & Shainyan, 2014).

Catalytic Behaviour in Chemical Synthesis

Compounds with the bis(pyrazol-1-yl)methane moiety have shown promising catalytic behaviors in the transfer hydrogenation of ketones. Research involving ruthenium complexes with substituted bis(pyrazolyl)methane ligands indicates the potential of such structures in facilitating chemical transformations, which could be applied to the synthesis of pharmaceuticals and fine chemicals (Carrión et al., 2007).

Indole Ring Construction and Tandem Cyclization Reactions

The efficient cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives into indoles catalyzed by copper salts, as seen in compounds with related functional groups, underscores the importance of such chemical processes in constructing complex organic frameworks. This approach has significant implications for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules (Hiroya et al., 2002).

Supramolecular Assembly and Crystal Structure Analysis

The study of nimesulidetriazole derivatives, similar in functional group arrangement to the compound , provides insights into the role of substitution patterns on supramolecular assembly. Through X-ray powder diffraction and DFT optimized geometries, researchers can understand the intermolecular interactions and hydrogen bonding patterns that influence the structural integrity and functionality of pharmaceutical compounds (Dey et al., 2015).

Catalytic Asymmetric Synthesis and Fluorine Chemistry

The synthesis of 1,3-azole derivatives from 2-aminocyclohexanecarboxylic acid introduces a new class of ligands for metal-mediated catalytic asymmetric synthesis. The specific example of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide demonstrates its suitability for alkylzinc additions to aldehydes, emphasizing the compound's potential in enantioselective synthesis and fluorine chemistry, which are crucial for developing new pharmaceuticals and agrochemicals (Wipf & Wang, 2002).

properties

IUPAC Name

N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)24)27(25-21)23(28)17-7-3-2-4-8-17/h5-6,9-14,17,22,26H,2-4,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBZVDDEGXDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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